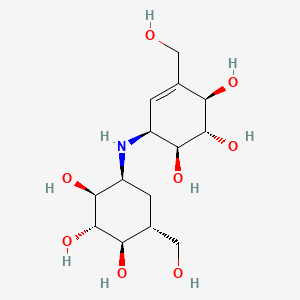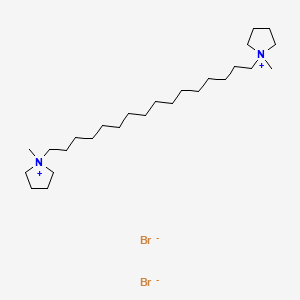
1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide is a quaternary ammonium salt that is the dibromide salt of 1,1'-hexadecane-1,16-diylbis(1-methylpyrrolidinium). It is a quaternary ammonium salt and an organic bromide salt. It contains a 1,1'-hexadecane-1,16-diylbis(1-methylpyrrolidinium).
Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties and Modeling
1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide, as part of the pyrrolidinium-based ionic liquids family, contributes significantly to the study of thermodynamic properties in binary mixtures. For instance, a study on 1-butyl-1-methylpyrrolidinium dicyanamide ionic liquid and various molecular solvents highlights the impact of solvent structure on liquid-liquid equilibrium and enthalpies of mixing. This research enhances our understanding of complex ILs-based systems for various applications, including energy storage and chemical processes (Paduszyński et al., 2015).
Catalytic Applications
The compound demonstrates catalytic efficiency in chemical reactions. For instance, pyridinium-based dicationic ionic liquids, a category to which 1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide belongs, have been utilized as catalysts for efficient and selective dehydration of fructose to 5-hydroxymethylfurfural. This showcases its potential in biofuel-related applications (Chinnappan et al., 2014).
Flame-Retarding Additive in Lithium-Ion Batteries
Research indicates that pyrrolidinium-based ionic liquids, including compounds similar to 1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide, can be used as flame-retarding additives in lithium-ion batteries. This application significantly improves the safety and thermal stability of these batteries, a crucial factor in consumer electronics and electric vehicles (Bae et al., 2013).
Green Solvent for Ethanol Extraction
The ionic liquid's structure is beneficial in the extraction of ethanol from mixtures with heptane and hexane, demonstrating its potential as a green solvent in separation processes. This application underscores the importance of such compounds in environmentally friendly chemical processes (González et al., 2013).
Liquid Crystalline Phases in Water and Ionic Liquids
Studies on surfactant-like ionic liquids, which include compounds structurally similar to 1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide, have revealed interesting liquid crystalline phase behaviors in both water and room temperature ionic liquids. Such studies contribute to the development of new materials with specialized properties (Zhao et al., 2010).
Eigenschaften
CAS-Nummer |
201849-42-5 |
|---|---|
Produktname |
1,1'-Hexadecane-1,16-diylbis(1-methylpyrrolidinium) dibromide |
Molekularformel |
C26H54Br2N2 |
Molekulargewicht |
554.5 g/mol |
IUPAC-Name |
1-methyl-1-[16-(1-methylpyrrolidin-1-ium-1-yl)hexadecyl]pyrrolidin-1-ium;dibromide |
InChI |
InChI=1S/C26H54N2.2BrH/c1-27(23-17-18-24-27)21-15-13-11-9-7-5-3-4-6-8-10-12-14-16-22-28(2)25-19-20-26-28;;/h3-26H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
REEOVGYMIOKMOS-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1)CCCCCCCCCCCCCCCC[N+]2(CCCC2)C.[Br-].[Br-] |
Kanonische SMILES |
C[N+]1(CCCC1)CCCCCCCCCCCCCCCC[N+]2(CCCC2)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



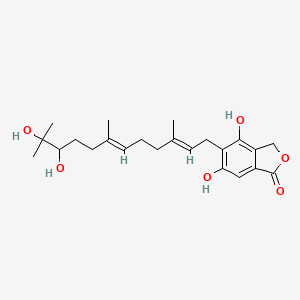
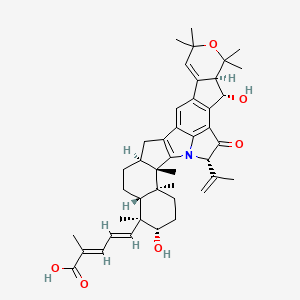
![6-Methoxy-1,1-dioxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1246616.png)
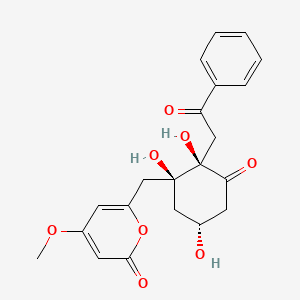
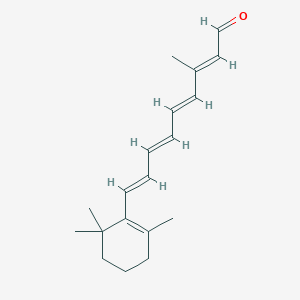
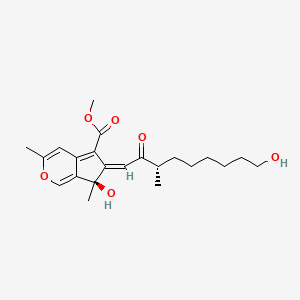
![(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1246622.png)

![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1246624.png)
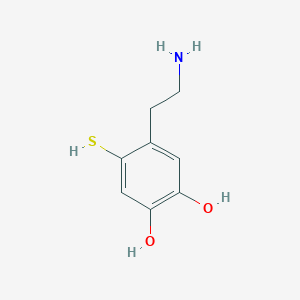
![[(2R,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1246626.png)

![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2R,3R)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1246634.png)
